molecular formula C18H14N2O5 B2652490 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide CAS No. 1105204-39-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B2652490
CAS No.: 1105204-39-4
M. Wt: 338.319
InChI Key: IOBQRXKGZTZUIB-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide is a synthetic compound identified in forensic and pharmacological research as a potent agonist of the cannabinoid receptors, specifically targeting the CB1 and CB2 receptors source . Its primary research value lies in its utility as a chemical tool for studying the endocannabinoid system, a critical neuromodulatory network involved in a wide range of physiological processes including appetite, pain-sensation, mood, and memory source . The compound's mechanism of action involves mimicking the effects of endogenous cannabinoids by binding to and activating G-protein coupled CB1 receptors in the central and peripheral nervous systems, leading to intracellular signal transduction changes source . Researchers employ this compound in in vitro and in vivo models to investigate cannabinoid receptor pharmacology, signal transduction pathways, and the physiological roles of the endocannabinoid system. Its structural characteristics, featuring a valine derivative head group, place it within a class of synthetic cannabinoids studied for their structure-activity relationships (SAR), providing insights into ligand-receptor interactions and the design of novel research chemicals source . Due to its high potency, it is a molecule of significant interest in toxicology studies aimed at understanding the adverse effects and metabolic pathways of synthetic cannabinoids, which is crucial for public health and forensic science source .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-18(6-4-12-3-5-15-16(8-12)24-11-23-15)19-10-13-9-17(25-20-13)14-2-1-7-22-14/h1-9H,10-11H2,(H,19,21)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBQRXKGZTZUIB-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives.

    Synthesis of the isoxazole ring: This often involves the reaction of nitrile oxides with alkenes or alkynes.

    Coupling reactions: The benzo[d][1,3]dioxole and isoxazole intermediates are then coupled through various organic reactions such as amide bond formation.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzo[d][1,3]dioxole rings.

    Reduction: Reduction reactions could target the acrylamide moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Materials Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Heterocyclic Systems : The target compound’s isoxazole-furan group may improve metabolic stability compared to thiazole () or benzimidazole () analogs.
  • Synthetic Efficiency : HATU-mediated coupling (target compound) achieves higher purity than oxazolone-based methods (e.g., 3012 in ) .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) Hydrogen Bond Acceptors Reference
Target Compound 3.2 0.12 (PBS) 6
(Z)-N-(5-Benzoyl-4-phenylthiazol-2-yl)Acrylamide 3.8 0.08 5
Compound 3012 2.9 0.20 4
Compound 7h 2.5 0.30 7
Key Observations:
  • The target compound’s logP (3.2) reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • The furan-isoxazole group may reduce solubility compared to benzimidazole-containing analogs (e.g., 7h) but enhance target engagement via hydrophobic interactions .

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved by reacting catechol with formaldehyde under acidic conditions.
  • Synthesis of the Furan Ring : The furan ring can be synthesized via the Paal-Knorr synthesis.
  • Formation of the Isoxazole Ring : The isoxazole moiety is formed through cyclization reactions involving appropriate precursors.
  • Coupling Reactions : The final step involves coupling these moieties through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Compound X (similar structure)HepG22.38
Compound X (similar structure)HCT1161.54
Compound X (similar structure)MCF74.52

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, some derivatives demonstrated superior efficacy compared to standard chemotherapeutic agents like doxorubicin.

The biological activity of this compound is believed to involve multiple mechanisms:

  • EGFR Inhibition : Compounds in this category have been shown to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : They may also cause cell cycle arrest at specific phases, thereby preventing further proliferation.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on Thiourea Derivatives : Research involving thiourea derivatives with benzo[d][1,3]dioxole moieties reported significant cytotoxic effects against HepG2, HCT116, and MCF7 cell lines, with some compounds showing IC50 values lower than that of doxorubicin .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict how these compounds interact with molecular targets within cancer cells, providing insights into their binding affinities and potential efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.